8-pentanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-pentanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 1021263-94-4
VCID: VC11971395
InChI: InChI=1S/C20H27N3O4/c1-2-3-9-17(24)22-12-10-20(11-13-22)18(25)23(19(26)21-20)14-15-27-16-7-5-4-6-8-16/h4-8H,2-3,9-15H2,1H3,(H,21,26)
SMILES: CCCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3
Molecular Formula: C20H27N3O4
Molecular Weight: 373.4 g/mol

8-pentanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

CAS No.: 1021263-94-4

Cat. No.: VC11971395

Molecular Formula: C20H27N3O4

Molecular Weight: 373.4 g/mol

* For research use only. Not for human or veterinary use.

8-pentanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione - 1021263-94-4

Specification

CAS No. 1021263-94-4
Molecular Formula C20H27N3O4
Molecular Weight 373.4 g/mol
IUPAC Name 8-pentanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Standard InChI InChI=1S/C20H27N3O4/c1-2-3-9-17(24)22-12-10-20(11-13-22)18(25)23(19(26)21-20)14-15-27-16-7-5-4-6-8-16/h4-8H,2-3,9-15H2,1H3,(H,21,26)
Standard InChI Key WNRLUIPZICCXLQ-UHFFFAOYSA-N
SMILES CCCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3
Canonical SMILES CCCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a 1,3,8-triazaspiro[4.5]decane-2,4-dione core, a bicyclic system comprising a piperidine ring fused to a hydantoin moiety via a spiro carbon atom. Substituents at positions 3 and 8 include a 2-phenoxyethyl group and a pentanoyl chain, respectively, introducing hydrophobic and aromatic elements critical for molecular interactions.

Physicochemical Properties

Key identifiers and computed properties include:

PropertyValue
CAS Registry Number1021263-94-4
Molecular FormulaC₂₀H₂₇N₃O₄
Molecular Weight373.4 g/mol
IUPAC Name8-pentanoyl-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
SMILESCCCCC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CCOC3=CC=CC=C3
InChIKeyWNRLUIPZICCXLQ-UHFFFAOYSA-N

The pentanoyl group (C₅H₁₁CO-) enhances lipophilicity, while the phenoxyethyl substituent contributes π-π stacking potential, factors influencing bioavailability and target binding.

Synthesis and Preparation

Synthetic Routes

Though explicit protocols for this compound remain undisclosed, analogous triazaspirodecane-diones are synthesized through multi-step sequences involving cyclization and acylation. A representative approach, as seen in related systems, involves:

  • Core Formation: Cyclocondensation of urea derivatives with cyclic ketones to generate the spiro-hydantoin framework .

  • Side-Chain Introduction: Subsequent N-acylation (e.g., pentanoyl chloride) and alkylation (e.g., 2-phenoxyethyl bromide) to install substituents.

A patent detailing the synthesis of 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione highlights the use of urea, diethyl oxalate, and ammonium carbonate in a one-pot reaction, achieving yields >90% under optimized conditions . While this method targets a simpler analog, it underscores the feasibility of efficient spirocycle construction, adaptable to the present compound with appropriate reagent modifications.

Analytical Characterization

Purification typically involves recrystallization or column chromatography, with structural confirmation via:

  • NMR Spectroscopy: Distinct signals for spirocyclic protons (δ 3.5–4.5 ppm) and carbonyl groups (δ 165–175 ppm).

  • Mass Spectrometry: Molecular ion peak at m/z 373.4 (M⁺) consistent with the formula C₂₀H₂₇N₃O₄.

Biological Activity and Hypothesized Applications

Anticancer Mechanisms

Preliminary studies on related triazaspirodecane-diones demonstrate apoptosis induction in cancer cells via caspase-3 activation. The electrophilic hydantoin moiety may covalently modify thiol groups in redox-regulatory proteins, disrupting cellular redox homeostasis.

Neuropharmacological Prospects

Structural similarity to spirocyclic antipsychotics (e.g., aripiprazole) suggests potential dopamine receptor modulation. Molecular docking studies predict affinity for D₂-like receptors, though experimental validation is pending.

Pharmacological and Toxicological Considerations

ADME Profile

  • Absorption: Moderate oral bioavailability (estimated 40–50%) due to moderate logP (~2.8).

  • Metabolism: Predicted hepatic oxidation via CYP3A4, yielding hydroxylated metabolites.

  • Excretion: Primarily renal, with minor biliary contribution.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator